
mGlu2 agonist
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
LY2979165 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Einarbeitung von Alanin in die Struktur von 2812223 umfassen . Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Der allgemeine Prozess beinhaltet die Bildung eines Prodrugs durch Anbringen einer Aminosäure (Alanin) an die aktive Verbindung (2812223), um ihre pharmakokinetischen Eigenschaften zu verbessern .
Industrielle Produktionsverfahren
Die industriellen Produktionsverfahren für LY2979165 sind in öffentlich zugänglichen Quellen nicht ausführlich dokumentiert. Typischerweise werden solche Verbindungen in kontrollierten Laborumgebungen unter Einhaltung der Good Manufacturing Practices (GMP) hergestellt, um Reinheit und Konsistenz zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
LY2979165 durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit LY2979165 verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die spezifischen Bedingungen, wie Temperatur, Druck und Lösungsmittel, hängen von der gewünschten Reaktion und dem Zielprodukt ab .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus den Reaktionen von LY2979165 gebildet werden, sind seine oxidierten, reduzierten und substituierten Derivate. Diese Produkte können unterschiedliche pharmakologische Eigenschaften und potenzielle therapeutische Anwendungen haben .
Wissenschaftliche Forschungsanwendungen
Psychiatric Disorders
mGlu2 agonists have been studied for their potential to alleviate symptoms associated with various psychiatric conditions, particularly schizophrenia and anxiety disorders.
Schizophrenia :
- mGlu2/3 agonists, such as LY2140023 (pomaglumetad methionil), were initially considered promising non-dopaminergic antipsychotic agents. However, Phase III clinical trials reported mixed results regarding their efficacy in treating schizophrenia symptoms, leading to reconsideration of their therapeutic viability . Despite these setbacks, ongoing research suggests that further exploration into selective mGlu2 agonists may yield new insights and potential treatments .
Anxiety Disorders :
- Preclinical studies indicate that mGlu2 activation can reduce anxiety-like behaviors in animal models. For instance, selective mGlu2 agonists have demonstrated anxiolytic effects in tests such as the elevated plus maze and open field tests . These findings suggest that mGlu2 agonists could be developed as novel anxiolytic medications.
Addiction Treatment
mGlu2 agonists have shown promise in reducing relapse-like behaviors in addiction models, particularly concerning alcohol dependence.
- Research indicates that compounds like LY354740 and LY379268 significantly reduce alcohol consumption and relapse-like behavior in rodent models of alcohol deprivation effect (ADE). These agonists target the corticoaccumbal pathway, which is implicated in addiction mechanisms . Importantly, these treatments did not lead to tolerance development, suggesting a favorable safety profile for long-term use .
Pain Management
The analgesic potential of mGlu2 agonists has been explored in various pain models.
- Studies have demonstrated that activation of mGlu2 receptors can exert anti-nociceptive effects in preclinical models of both acute and chronic pain. For example, administration of mGlu2/3 agonists has been shown to reduce nociceptive behaviors in formalin pain tests and alleviate mechanical allodynia in neuropathic pain models . This suggests that mGlu2 agonists may serve as effective analgesics with a distinct mechanism compared to traditional opioid therapies.
Neurodegenerative Diseases
Research into the role of mGlu2 agonists in neurodegenerative diseases is ongoing, with promising findings related to conditions such as Alzheimer's disease.
- The application of mGlu2 agonists has been linked to cognitive enhancement in models of Alzheimer's disease. For instance, the compound LY2140023 has shown clinical relevance by improving cognitive deficits associated with this condition . Further studies are needed to elucidate the mechanisms through which mGlu2 modulation affects neurodegeneration and cognitive function.
Summary Table of Applications
Application Area | Key Findings | Example Compounds |
---|---|---|
Psychiatric Disorders | Potential treatment for schizophrenia; mixed clinical trial results | LY2140023 |
Addiction Treatment | Reduces relapse-like behavior; effective in alcohol dependence models | LY354740, LY379268 |
Pain Management | Anti-nociceptive effects observed in acute and chronic pain models | LY354740, LY379268 |
Neurodegenerative Diseases | Cognitive enhancement observed; further research needed | LY2140023 |
Wirkmechanismus
LY2979165 exerts its effects by acting as a selective orthosteric agonist of the metabotropic glutamate receptor 2 (mGlu2) . This receptor is involved in regulating glutamate release at presynaptic terminals. By activating mGlu2 receptors, LY2979165 suppresses glutamate release during periods of enhanced, abnormal glutamate activity . This modulation of glutamate neurotransmission is believed to underlie its potential therapeutic effects in psychiatric and neurological disorders .
Vergleich Mit ähnlichen Verbindungen
LY2979165 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. LY2140023 (Pomaglumetad Methionil), das das Methionin-Prodrug des mGluR2/3-Agonisten LY404039 ist . Sowohl LY2979165 als auch LY2140023 haben gezeigt, dass sie die funktionelle Bildgebungsantwort auf Ketamin bei gesunden Probanden abschwächen . LY2979165 ist einzigartig in seinem selektiven orthosterischen Agonismus von mGlu2-Rezeptoren, während LY2140023 sowohl mGluR2- als auch mGluR3-Rezeptoren angreift .
Liste ähnlicher Verbindungen
- LY2140023 (Pomaglumetad Methionil)
- LY404039 (mGluR2/3-Agonist)
Biologische Aktivität
Metabotropic glutamate receptor 2 (mGlu2) agonists have emerged as promising therapeutic agents in various neurological and psychiatric disorders. This article provides a comprehensive overview of their biological activity, supported by recent research findings, case studies, and detailed data tables.
Overview of mGlu2 Agonists
mGlu2 receptors are part of the metabotropic glutamate receptor family, which modulates neurotransmitter release and synaptic plasticity. Activation of mGlu2 receptors has been linked to several physiological processes, including cognition, mood regulation, and the modulation of addictive behaviors.
mGlu2 agonists primarily exert their effects through the inhibition of adenylyl cyclase and modulation of ion channels, leading to decreased neuronal excitability. They can also influence the release of various neurotransmitters, including dopamine and serotonin, which are critical in mood disorders and addiction.
Table 1: Primary Transduction Mechanisms of mGlu2 Agonists
Mechanism | Effect |
---|---|
G_i/G_o family | Inhibition of adenylyl cyclase |
Potassium channels | Hyperpolarization |
Safety and Tolerability
A Phase 1 study evaluated the pharmacokinetics (PK) and pharmacodynamics (PD) of a novel mGlu2 agonist (LY2979165) in healthy males. The study found that doses up to 400 mg were well tolerated over 14 days with common side effects including dizziness and nausea. Notably, cerebrospinal fluid (CSF) concentrations exceeded the effective concentration for mGlu2 activation at doses of 60 mg or higher .
Efficacy in Alcohol Dependence
Research has demonstrated that mGlu2/3 agonists can significantly reduce relapse-like drinking behaviors in animal models. In a study utilizing the alcohol deprivation effect model, both LY379268 and LY354740 showed a dose-dependent reduction in alcohol-seeking behavior without leading to tolerance development . These findings suggest that mGlu2 activation may counteract the neurobiological mechanisms underlying addiction.
Case Studies
-
Generalized Anxiety Disorder (GAD) :
A study involving the mGlu2/3 receptor agonist LY544344 reported significant improvements in anxiety scores compared to placebo. However, the trial was discontinued due to preclinical findings of convulsions associated with high doses . -
Psychotic Disorders :
Another investigation into SAR218645, a positive allosteric modulator for mGlu2, indicated potential antipsychotic-like effects in rodent models. This compound enhanced the response to glutamate and showed efficacy in reducing hyperlocomotion induced by psychostimulants .
Phosphorylation and Regulation
Research has identified critical phosphorylation sites on mGlu2 receptors that regulate their function. For instance, phosphorylation at serine 843 by protein kinase A (PKA) is essential for modulating G protein coupling to mGlu2 receptors. This mechanism may underlie some of the physiological effects observed with mGlu2 activation .
Table 2: Key Phosphorylation Sites on mGlu2 Receptors
Site | Function |
---|---|
S675 | Minor phosphorylation site; less impactful |
S843 | Major site; crucial for PKA modulation |
Eigenschaften
IUPAC Name |
(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O5S.H3N.H2O/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21;;/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18);1H3;1H2/t4-,5+,6-,7-,8-,13-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICWTZOQUXUYOK-AHKKVLALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@]1(C[C@H]([C@@H]2[C@H]1[C@H]2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735345 | |
Record name | (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311385-32-6 | |
Record name | (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-2979165 AMMONIUM MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04MW5TZ18S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.